molecular formula C22H28N4O4 B315860 N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE

N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B315860
M. Wt: 412.5 g/mol
InChI Key: IPZPJAPWOZSAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzimidazole core, which is known for its biological activity, and a tert-butyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the tert-Butyl Group: This step often involves the alkylation of the benzimidazole core using tert-butyl halides in the presence of a base.

    Attachment of the Ethoxy Group: This can be done through an etherification reaction using ethyl halides and a suitable base.

    Final Coupling Reaction: The final step involves coupling the modified benzimidazole with 2-(2-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation Products: Various oxidized forms of the benzimidazole core.

    Reduction Products: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution Products: Derivatives with different substituents on the phenoxy and ethoxy groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in various reactions.

    Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

Biology and Medicine:

    Drug Development: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biochemical Research: It can be used as a probe or tool in biochemical studies to investigate various biological processes.

Industry:

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the tert-butyl and ethoxy groups can influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-ethoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetic acid share a similar core structure but differ in their substituents.

    tert-Butyl Substituted Compounds: Compounds with a tert-butyl group, such as tert-butylphenol, exhibit similar steric and electronic effects.

Uniqueness:

    Structural Complexity: The combination of the benzimidazole core with the tert-butyl and ethoxy groups makes this compound unique in its structural complexity.

    Biological Activity: The specific arrangement of functional groups can lead to unique biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-ethoxy-4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]phenoxy]acetamide

InChI

InChI=1S/C22H28N4O4/c1-5-29-19-10-14(6-9-18(19)30-13-20(27)26-22(2,3)4)12-23-15-7-8-16-17(11-15)25-21(28)24-16/h6-11,23H,5,12-13H2,1-4H3,(H,26,27)(H2,24,25,28)

InChI Key

IPZPJAPWOZSAJZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC(=O)NC(C)(C)C

solubility

48.7 [ug/mL]

Origin of Product

United States

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